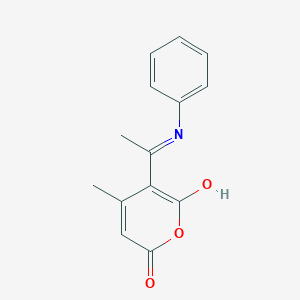
3-(1-Anilinoethylidene)-4-methyl-2H-pyran-2,6(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Anilinoethylidene)-4-methyl-2H-pyran-2,6(3H)-dione: is a chemical compound known for its unique structure and properties It belongs to the class of pyran derivatives and is characterized by the presence of an anilino group attached to an ethylidene moiety, which is further connected to a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Anilinoethylidene)-4-methyl-2H-pyran-2,6(3H)-dione typically involves the condensation of aniline with an appropriate aldehyde or ketone, followed by cyclization to form the pyran ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization processes. The specific reagents and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring high product quality. The use of advanced catalytic systems and optimized reaction parameters can significantly enhance the overall production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Anilinoethylidene)-4-methyl-2H-pyran-2,6(3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The anilino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Anilinoethylidene)-4-methyl-2H-pyran-2,6(3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Anilinoethylidene)-2,4(3H,5H)-thiophenedione
- 3-(1-Anilinoethylidene)-2,4(3H,5H)-furanedione
- 3-(1-Anilinoethylidene)-2,4(3H,5H)-pyrrolidinedione
Uniqueness
3-(1-Anilinoethylidene)-4-methyl-2H-pyran-2,6(3H)-dione stands out due to its unique pyran ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
106104-59-0 |
|---|---|
Fórmula molecular |
C14H13NO3 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
6-hydroxy-4-methyl-5-(C-methyl-N-phenylcarbonimidoyl)pyran-2-one |
InChI |
InChI=1S/C14H13NO3/c1-9-8-12(16)18-14(17)13(9)10(2)15-11-6-4-3-5-7-11/h3-8,17H,1-2H3 |
Clave InChI |
FGGJIXBKFJPBSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC(=C1C(=NC2=CC=CC=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


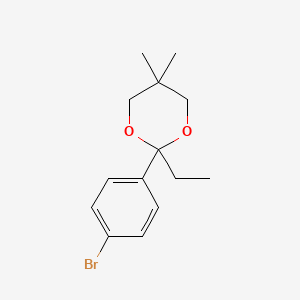
![1,1'-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene)](/img/structure/B14341979.png)
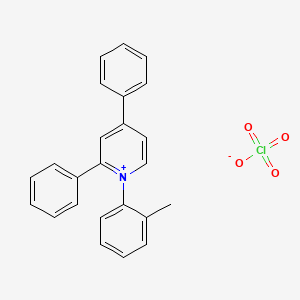
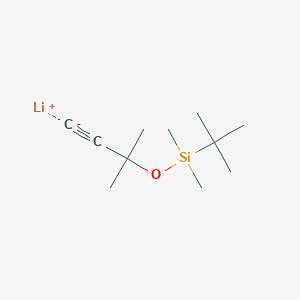
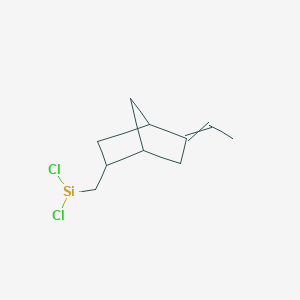
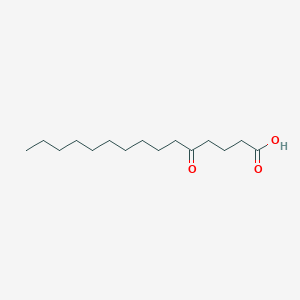
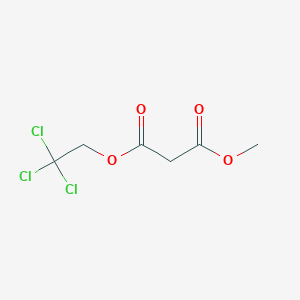

![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)
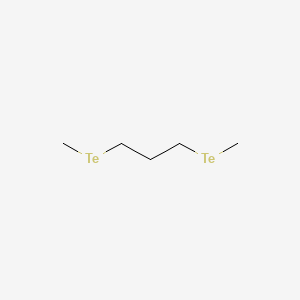
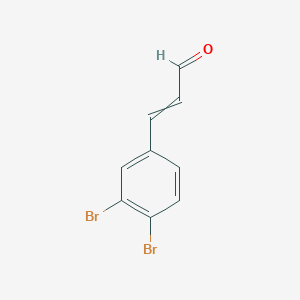

![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
